N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with benzenesulfonyl chloride in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in a suitable solvent like acetone at room temperature, followed by heating to around 50°C for a couple of hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and hypervalent iodine compounds are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as carbazolones and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be due to its ability to inhibit certain kinases or disrupt cellular signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide.
9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another carbazole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-24(23,15-6-2-1-3-7-15)20-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)21-19/h1-3,6-7,10-12,20-21H,4-5,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPUJFLMEGGUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.